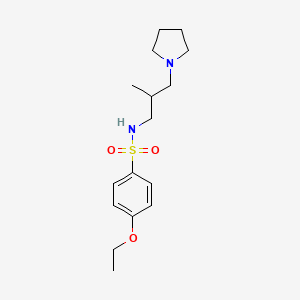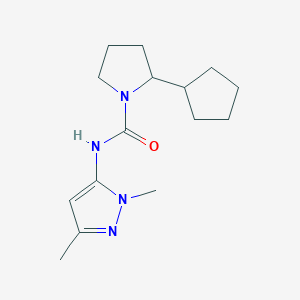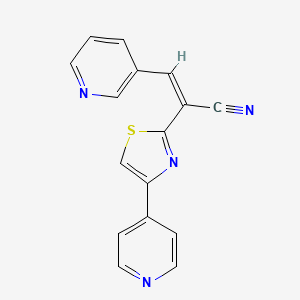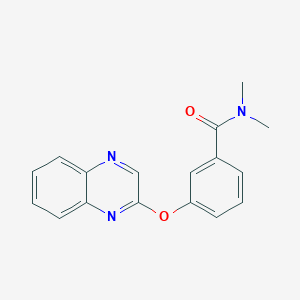![molecular formula C15H11ClN2O B7527941 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in development and homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer and osteoporosis.
Wirkmechanismus
The mechanism of action of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF. This interaction is crucial for the activation of Wnt target genes, which play a role in cell proliferation and survival. By inhibiting this interaction, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one suppresses the activity of the Wnt/β-catenin pathway and leads to the downregulation of Wnt target genes.
Biochemical and Physiological Effects:
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one can suppress tumor growth and metastasis in animal models of cancer. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to promote osteoblast differentiation and bone formation, suggesting that it may have potential therapeutic applications for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its selectivity for the Wnt/β-catenin pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
One of the limitations of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its relatively low potency compared to other Wnt inhibitors. This may limit its efficacy in certain experimental settings. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one in scientific research. One area of interest is the role of the Wnt/β-catenin pathway in stem cell biology. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to inhibit the self-renewal of cancer stem cells, suggesting that it may have potential applications in the field of regenerative medicine. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one may have therapeutic applications in the treatment of other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated.
Conclusion:
In conclusion, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is a small molecule inhibitor that has been widely used in scientific research to selectively inhibit the Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF, leading to the downregulation of Wnt target genes. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has several advantages and limitations for lab experiments, and its future directions include the study of its role in stem cell biology and the development of therapeutic applications for other diseases.
Synthesemethoden
The synthesis of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves a series of chemical reactions starting from 8-chloroquinoline-2-carbaldehyde and 2-pyridinemethanol. The final product is obtained through a multi-step process that includes condensation, reduction, and cyclization reactions. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been widely used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of cancer and other diseases. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to selectively inhibit the Wnt/β-catenin pathway by targeting the interaction between β-catenin and the transcription factor TCF/LEF. This inhibition leads to the downregulation of Wnt target genes and the suppression of cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-[(7-chloroquinolin-8-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-6-11-4-3-8-17-15(11)12(13)10-18-9-2-1-5-14(18)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQVPOYXQUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)


![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)

![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)

![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)